REACTION_CXSMILES
|
[CH:1]([O:4][C:5]1[CH:6]=[CH:7][C:8]([NH2:14])=[C:9]([CH:13]=1)[C:10]([OH:12])=[O:11])([CH3:3])[CH3:2].[H-].[Na+].[CH3:17]I.OS([O-])(=O)=O.[K+].[O-]S([O-])(=O)=O.[Na+].[Na+]>CN(C=O)C>[CH3:17][O:11][C:10](=[O:12])[C:9]1[CH:13]=[C:5]([O:4][CH:1]([CH3:3])[CH3:2])[CH:6]=[CH:7][C:8]=1[NH2:14] |f:1.2,4.5.6.7.8|
|
Name
|
|
Quantity
|
806 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC=1C=CC(=C(C(=O)O)C1)N
|
Name
|
|
Quantity
|
182 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.33 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
KHSO4 Na2SO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[K+].[O-]S(=O)(=O)[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 40 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for an additional 6 h
|
Duration
|
6 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC(=C1)OC(C)C)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 114 mg | |
YIELD: CALCULATEDPERCENTYIELD | 13.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |